molecular formula C15H15NO6 B2887945 [(2,5-Dimethoxyphenyl)carbamoyl]methyl furan-3-carboxylate CAS No. 923754-57-8

[(2,5-Dimethoxyphenyl)carbamoyl]methyl furan-3-carboxylate

Cat. No. B2887945
CAS RN: 923754-57-8
M. Wt: 305.286
InChI Key: HVNNAZCIRDUACI-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it’s worth noting that similar compounds often involve processes like Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .

Scientific Research Applications

Conversion of Plant Biomass to Furan Derivatives

Furan derivatives, such as 5-Hydroxymethylfurfural (HMF), are key platform chemicals derived from plant biomass, potentially replacing non-renewable hydrocarbon sources. These compounds are pivotal in producing monomers, polymers, fuels, and various functional materials. The versatility of furan derivatives underscores their role in sustainable chemistry and materials science (Chernyshev, Kravchenko, & Ananikov, 2017).

Xylan Derivatives and Their Application Potential

The chemical modification of xylan into biopolymer ethers and esters, including xylan esters with furan moieties, offers a pathway to creating materials with specific properties. These derivatives have applications in drug delivery, paper strengthening, and as antimicrobial agents, showcasing the broad utility of furan-based compounds in biopolymer engineering (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Biocatalytic Valorization of Furans

The inherent instability of biogenic furans like furfural and 5-hydroxymethylfurfural poses challenges for synthetic modifications. Biocatalysis offers a selective and environmentally friendly approach to furan valorization, potentially improving the ecological footprint of furan derivative production. This area explores enzyme-based transformations, highlighting the potential for sustainable chemistry applications (Domínguez de María & Guajardo, 2017).

Self-Healing Polymers Based on Furan Chemistry

The use of furan groups in self-healing polymers through thermally reversible Diels–Alder chemistry represents an innovative application in materials science. These polymers can repair themselves under certain conditions, offering applications in extending the life and reducing the environmental impact of polymeric materials (Liu & Chuo, 2013).

Heterogeneous Catalysis for Furan-Derived Compounds

The review on heterogeneous acid-catalysts for producing furan-derived chemicals from carbohydrates highlights the importance of catalyst design in optimizing yields of valuable chemicals from biomass. This research indicates the potential of furan derivatives in renewable chemical production and the significance of catalyst development for industrial applications (Agirrezabal-Telleria, Gandarias, & Arias, 2014).

properties

IUPAC Name

[2-(2,5-dimethoxyanilino)-2-oxoethyl] furan-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO6/c1-19-11-3-4-13(20-2)12(7-11)16-14(17)9-22-15(18)10-5-6-21-8-10/h3-8H,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNNAZCIRDUACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)COC(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2,5-Dimethoxyphenyl)carbamoyl]methyl furan-3-carboxylate

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